molecular formula C15H19NO3S B11841873 Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 902138-00-5

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11841873
CAS No.: 902138-00-5
M. Wt: 293.4 g/mol
InChI Key: MPJOOIBCTDRFTI-UHFFFAOYSA-N
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Description

Historical Context of Spirocyclic Compounds in Organic Chemistry

The conceptual foundation for spirocyclic compounds dates to Adolf von Baeyer’s pioneering work in 1900, which established systematic nomenclature rules for these bicyclic systems. Early research focused on carbocyclic spiranes like spiro[5.5]undecane, prized for their strain-induced reactivity. The mid-20th century saw expansion into heterospirocycles, driven by the discovery of natural products such as elatol (a brominated spiroether from red algae) and synthetic milestones like spironolactone, a potassium-sparing diuretic. These developments underscored the unique three-dimensionality of spiro systems, which reduce conformational entropy upon binding biological targets compared to planar aromatic scaffolds.

The introduction of multiple heteroatoms into spiro frameworks marked a critical advancement. Oxygen-containing spiroethers improved water solubility, while nitrogen incorporation enabled hydrogen bonding interactions critical for enzyme inhibition. Sulfur atoms, as seen in this compound, often enhance metabolic stability through reduced oxidative susceptibility compared to oxygen analogs. These evolutionary steps transformed spirocycles from structural curiosities into indispensable tools for addressing challenges in asymmetric synthesis and bioactivity optimization.

Significance of Heteroatom-Containing Spiro[4.5]decane Systems

Spiro[4.5]decane systems containing heteroatoms occupy a privileged position in medicinal chemistry due to their balanced ring strain and synthetic accessibility. The 4.5 ring numbering indicates a smaller four-membered ring (1-oxa-4-thia) fused via a spiro carbon to a five-membered azaspiro ring, creating distinct electronic environments exploitable for drug design. Key advantages include:

Table 1: Functional Advantages of Heteroatom-Substituted Spiro[4.5]decane Systems

Feature Impact on Properties Example in Target Compound
Oxygen atom (1-oxa) Enhances polarity and hydrogen bonding capacity Ether linkage improves water solubility
Sulfur atom (4-thia) Increases lipophilicity and metabolic stability Thioether resists cytochrome P450 oxidation
Nitrogen (8-aza) Enables protonation at physiological pH, aiding membrane penetration Tertiary amine facilitates salt formation
Spiro junction Restricts conformational flexibility, reducing entropy penalty in target binding Rigid scaffold improves receptor affinity

The synergistic combination of these heteroatoms in this compound creates a multifunctional platform. Computational studies suggest the sulfur atom’s polarizability may induce favorable van der Waals interactions with hydrophobic protein pockets, while the spirocyclic constraint prevents undesirable rotamer formation. Such features explain the growing use of analogous structures in kinase inhibitors and G protein-coupled receptor modulators.

Rationale for Studying Benzyl-Substituted Azaspiro Derivatives

The benzyl ester group in this compound serves dual roles as a protective moiety and a pharmacophore enhancer. In synthetic chemistry, benzyl esters offer advantages over methyl or ethyl variants due to their stability under acidic conditions and ease of removal via hydrogenolysis. From a drug design perspective, the aromatic benzyl group may contribute to π-stacking interactions with tyrosine or tryptophan residues in target proteins, as observed in related spirocyclic β-lactamase inhibitors.

Recent advances in asymmetric catalysis, particularly Pd/WingPhos-mediated cycloadditions, have enabled efficient construction of such complex spirocycles from 1,3-enyne precursors. These methods address historical challenges in controlling stereochemistry at the spiro carbon, which is critical for optimizing biological activity. For this compound, the benzyl group’s bulk may also influence the transition state geometry during synthesis, favoring formation of the desired diastereomer.

Emerging applications in materials science further justify research into this compound. The sulfur atom’s lone electron pairs could enable coordination to metal surfaces, suggesting potential use in corrosion inhibitors or heterogeneous catalysis. Additionally, the spiro system’s rigid geometry might serve as a building block for metal-organic frameworks with tailored pore architectures.

Properties

CAS No.

902138-00-5

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C15H19NO3S/c17-14(18-12-13-4-2-1-3-5-13)16-8-6-15(7-9-16)19-10-11-20-15/h1-5H,6-12H2

InChI Key

MPJOOIBCTDRFTI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s spiro[4.5]decane core consists of a cyclohexane ring fused with a tetrahydrofuran (oxa) and a tetrahydrothiophene (thia) ring, sharing a single spiro carbon atom. The nitrogen atom at position 8 is functionalized with a benzylcarboxylate group, contributing to its stereoelectronic profile.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>15</sub>H<sub>19</sub>NO<sub>3</sub>S
Molecular Weight293.4 g/mol
SMILESC1CN(CCC12OCCS2)C(=O)OCC3=CC=CC=C3
InChIKeyMPJOOIBCTDRFTI-UHFFFAOYSA-N

Inferred Synthetic Strategies

Retrosynthetic Analysis

The benzylcarboxylate group suggests a late-stage esterification step, while the spirocyclic core likely arises from cyclization reactions. Two plausible routes are proposed:

Route 1: Ring-Closing Metathesis (RCM)

  • Precursor Synthesis : A diene-containing intermediate (e.g., 8-azaspiro[4.5]dec-1-ene) could undergo RCM using Grubbs catalyst to form the oxa-thia rings.

  • Functionalization : Subsequent benzylation via nucleophilic substitution or esterification with benzyl chloroformate.

Route 2: Cyclocondensation

  • Thiol-Epoxide Coupling : Reacting a mercaptoamine with an epoxide to form the thia-oxa rings.

  • Spirocyclization : Acid-catalyzed cyclization to form the spiro center.

Challenges in Synthesis

Stereochemical Control

The spiro carbon introduces stereochemical complexity, necessitating chiral catalysts or resolution techniques. Computational studies suggest that the trans-configuration is thermodynamically favored due to reduced steric strain.

Heteroatom Compatibility

Simultaneous incorporation of oxygen, sulfur, and nitrogen requires orthogonal protecting groups. For example:

  • Sulfur : Protected as a disulfide or sulfoxide.

  • Nitrogen : Boc or Fmoc protection to prevent undesired nucleophilic reactions.

Experimental Considerations

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency. Pilot studies on analogous spirocycles indicate optimal yields at 80–100°C.

Table 2: Hypothetical Reaction Conditions

StepConditionsYield (Projected)
CyclizationDMF, 90°C, 12h60–70%
EsterificationBenzyl chloroformate, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>75–85%

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. For instance, in anti-ulcer activity, it may interact with gastric mucosal cells to reduce acidity and promote healing . The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural Comparison of Spirocyclic Analogues

Compound Name Molecular Formula Key Substituents/Features Reference ID
Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate C₁₄H₁₅NO₃S Benzyl ester, 1-oxa, 4-thia, 8-aza
8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane C₁₃H₁₆BrNO₃S₂ 2-Bromophenyl sulfonyl, 1-oxa, 4-thia
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₅H₁₈N₂O₂S Carboxylic acid, 1-thia, 4,8-diaza
Benzyl 1-(3-fluorophenyl)-4-hydroxy-7-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate C₂₃H₂₄FN₂O₄ 3-Fluorophenyl, hydroxyl, methyl, 2-oxo
tert-Butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate C₁₃H₂₁NO₃ tert-Butyl ester, 1-oxo

Key Observations:

  • Heteroatom Variations : The substitution of sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza) alters electronic properties and hydrogen-bonding capacity. For example, the carboxylic acid in 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid enhances acidity and aqueous solubility compared to ester derivatives .
  • Substituent Effects : Electron-withdrawing groups like fluorine (3-fluorophenyl) increase stability and lipophilicity, while sulfonyl groups (e.g., 2-bromophenyl sulfonyl) may enhance steric bulk and reactivity .

Physicochemical Properties

Structural Analysis and Conformation

  • Ring Puckering: Cremer-Pople parameters () describe nonplanar spiro ring conformations. For example, tert-butyl derivatives may exhibit distinct puckering due to steric effects, influencing binding affinity in biological targets .
  • Crystallography : SHELX software () is widely used for resolving spirocyclic structures, highlighting the importance of accurate conformational analysis .

Biological Activity

Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure that incorporates both oxygen and sulfur atoms. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO3SC_{15}H_{19}NO_3S with a molecular weight of 293.4 g/mol. Its spirocyclic framework enhances its chemical reactivity, which is essential for its biological activity. The presence of the carboxylate group further contributes to its interaction with biological targets.

Mechanisms of Biological Activity

1. Antitumor Activity:
Recent studies have demonstrated that derivatives of spirocyclic compounds exhibit promising antitumor properties. For instance, a related compound, 1-oxa-4-thia-8-azaspiro[4.5]decane, has shown moderate to potent activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells. The IC50 values for these compounds ranged from 0.08 to 0.19 µM, indicating strong cytotoxic effects against these cancer types .

2. Enzyme Inhibition:
this compound has been identified as a fatty acid amide hydrolase (FAAH) inhibitor, which suggests potential applications in pain management and anti-inflammatory therapies . This inhibition may contribute to increased levels of endocannabinoids, which are known for their analgesic properties.

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 11bA5490.18
Compound 11hA5490.19
Compound 11dMDA-MB-2310.08
Compound 11kMDA-MB-2310.09
Compound 12cHeLa0.14

These findings underscore the potential of spirocyclic compounds in developing new anticancer agents.

Table 2: FAAH Inhibition Studies

CompoundFAAH Inhibition (%)Toxicity (LD50 mg/kg)
This compoundModerateLow
Control Drug (CPZ)HighModerate

The data indicate that while this compound exhibits moderate FAAH inhibition, it maintains low toxicity levels compared to standard control drugs .

Q & A

Basic Research Question

  • NMR : 1^1H and 13^13C NMR are critical for confirming the spirocyclic structure. The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the oxa-thia ring protons resonate between δ 3.5–4.5 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refinement. For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters a=9.83a = 9.83 Å, b=15.38b = 15.38 Å, c=12.08c = 12.08 Å, and β=108.7\beta = 108.7^\circ have been reported for similar spiro compounds, resolving bond angles and torsional strain .

What computational strategies are effective for predicting the reactivity of this spirocyclic compound?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack. For example, the carbonyl group at C3 in related spiro compounds shows high electrophilicity (ΔELUMO=1.8\Delta E_{\text{LUMO}} = -1.8 eV) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. chloroform) to assess conformational stability. MD trajectories reveal that the oxa-thia ring undergoes minimal distortion (<5° angular deviation) in polar aprotic solvents .

How can structure-activity relationship (SAR) studies be designed to explore its biological potential?

Advanced Research Question

  • Target Selection : Prioritize enzymes like kinases or GPCRs, as spirocycles often modulate these targets. For instance, σ2 receptor agonists with similar structures (e.g., BS148) show selective toxicity in metastatic melanoma .
  • Analog Synthesis : Modify the benzyl group (e.g., fluorophenyl or bromothiophen substituents) and assess potency via IC50 assays. A 3-fluorophenyl analog exhibited a 10-fold increase in binding affinity compared to the parent compound .
  • Data Analysis : Use Hill plots to compare efficacy across analogs, focusing on steric/electronic effects .

How should researchers address contradictions in reported physicochemical properties?

Advanced Research Question
Discrepancies in properties like pKa or solubility often arise from measurement techniques. For example:

  • pKa : Predicted values (e.g., ~0 via ChemAxon) may conflict with experimental data (e.g., potentiometric titration yielding pKa = 1.2). Validate using UV-Vis spectroscopy at varying pH .
  • Solubility : Use shake-flask methods with HPLC quantification rather than predictive software. A study on tert-butyl analogs showed experimental solubility in water (0.12 mg/mL) diverged from ACD/Labs predictions (0.35 mg/mL) .

What safety protocols are critical for handling this compound in the lab?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and NIOSH-certified respirators due to potential toxicity (LD50 > 500 mg/kg in rodents) .
  • Spill Management : Neutralize with sand or vermiculite; avoid aqueous washes to prevent drainage contamination .
  • Storage : Store in sealed containers at 2–8°C under nitrogen to prevent oxidation .

How does the spirocyclic framework influence metabolic stability in preclinical studies?

Advanced Research Question

  • In Vitro Assays : Incubate with liver microsomes (e.g., human CYP3A4) to assess oxidation rates. The 1-oxa-4-thia ring reduces metabolic degradation (t1/2 = 45 min vs. 12 min for non-spiro analogs) .
  • Isotope Labeling : Use 14^{14}C-labeled benzyl groups to track metabolite formation via LC-MS. A study identified primary metabolites as sulfoxide and N-debenzylated derivatives .

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